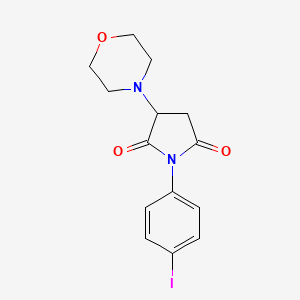

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, also known as IPMPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Derivative Applications

- The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives involves a reaction between amines and a thiol with PMDTA as a base and a copper salt. These derivatives, particularly those with a terminal acetylene moiety, can be converted to 1,4-triazolyl derivatives and further functionalized through various reactions like oxidation, alkylation, and allylation, generally yielding moderate-to-good results (Ali et al., 2015).

Anticonvulsant Properties

- A library of 28 new 1,3-substituted pyrrolidine-2,5-dione compounds was synthesized to evaluate their potential as anticonvulsant agents. The study found N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione to be particularly effective, displaying more beneficial protection than some antiepileptic drugs. Its mechanism of action is suggested to be related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).

Structural and Spectroscopic Studies

- Spectroscopic and crystallographic studies of 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione were conducted, providing insights into its molecular structure. The compound crystallizes in the triclinic system, and its structure is stabilized by weak intermolecular C–H···O interactions (Rajeswari et al., 2010).

Anticancer Activity

- A study on the condensation of iminodiacetic acid with various amines, including 2-morpholinoethanamine, led to the synthesis of piperazine-2,6-dione derivatives. These compounds, when evaluated for anticancer activity, showed significant potential in inhibiting various cancer cell lines (Kumar et al., 2013).

Novel Compounds and Synthesis Methods

- Various novel compounds involving pyrrolidine-2,5-dione have been synthesized, showcasing the versatility of this chemical in creating diverse molecular structures with potential biological activities. For instance, synthesis methods have led to the creation of novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition, highlighting the compound's utility in constructing complex molecular architectures (Boudriga et al., 2019).

Propriétés

IUPAC Name |

1-(4-iodophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQVSSVVJKWWBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)

![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)

![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)

![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)

![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)

![1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2375067.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2375068.png)

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2375075.png)